molecular formula C14H9F3O B011735 3'-Trifluoromethylbiphenyl-4-carbaldehyde CAS No. 100036-64-4

3'-Trifluoromethylbiphenyl-4-carbaldehyde

Cat. No.: B011735
CAS No.: 100036-64-4
M. Wt: 250.21 g/mol
InChI Key: WRWNNARTYPYHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Trifluoromethylbiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.21 g/mol. It is used in various scientific research applications, including drug discovery, materials science, and biochemistry. The compound is known for its versatility and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3’-Trifluoromethylbiphenyl-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound has been studied for its antimicrobial and antioxidant activities.

    Medicine: It has shown potential as an inhibitor of Mycobacterium tuberculosis.

    Industry: The compound is used in the development of fluorescent dyes and materials science.

Preparation Methods

The synthesis of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves several steps. One common method includes the reaction of 3’-trifluoromethylbiphenyl with a suitable aldehyde precursor under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

3’-Trifluoromethylbiphenyl-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells. The compound’s fluorescence properties are due to its behavior as a weak base, which allows it to sense strongly acidic environments.

Comparison with Similar Compounds

3’-Trifluoromethylbiphenyl-4-carbaldehyde can be compared with other similar compounds such as:

    3’-Trifluoromethylbiphenyl-4-carboxaldehyde: Similar in structure but with different functional groups.

    3’-Trifluoromethylbiphenyl-4-carboxylic acid: An oxidized form of the aldehyde.

The uniqueness of 3’-Trifluoromethylbiphenyl-4-carbaldehyde lies in its versatile applications and specific chemical properties that make it suitable for a wide range of scientific research.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWNNARTYPYHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362682
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100036-64-4
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

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